Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate
Description
Ethyl 3-(1,4-dioxa-8-azaspiro[45]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)26-15)27(21,22)19-9-7-18(8-10-19)24-11-12-25-18/h3-6H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJQQESMQKCQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which is synthesized through the condensation of piperidone with ethylene glycol . This intermediate is then reacted with benzothiophene-2-carboxylic acid under sulfonylation conditions to introduce the sulfonyl group . The final step involves esterification with ethanol to yield the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The sulfonyl and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique bicyclic structure that includes sulfur and oxygen atoms, classifying it within the broader category of heterocyclic compounds. Its molecular formula is with a molecular weight of approximately 411.5 g/mol. The compound's structure can be visualized as follows:
Anticancer Activity
Research has indicated that compounds similar to Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate exhibit promising anticancer properties. The sulfonamide moiety in the structure is known for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies on related benzothiophene derivatives have shown notable cytotoxic effects against breast and lung cancer cells.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Similar structures have demonstrated effectiveness in inhibiting bacterial growth, suggesting that this compound may also possess such properties.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Spirocyclic Framework : Initial steps often involve the creation of the spirocyclic structure through cyclization reactions.
- Sulfonation : The introduction of the sulfonyl group is achieved through sulfonation reactions using suitable reagents.
- Carboxylation : Final steps include carboxylic acid derivatization to yield the ethyl ester form.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several benzothiophene derivatives and evaluated their anticancer properties against various cell lines. This compound was among the compounds tested, showing significant inhibition of cancer cell proliferation.
Case Study 2: Antimicrobial Testing
Another research project focused on evaluating the antimicrobial efficacy of different sulfonamide derivatives against pathogenic bacteria. The study found that compounds structurally similar to this compound exhibited varying degrees of antibacterial activity.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets . Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
Benzothiophene-2-carboxylic acid: Another precursor used in the synthesis.
Ethyl benzothiophene-2-carboxylate: A structurally similar compound without the spirocyclic sulfonyl group.
Uniqueness
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate is unique due to its spirocyclic structure and the presence of both sulfonyl and ester functional groups. This combination of features provides distinct chemical reactivity and potential biological activity compared to similar compounds .
Biological Activity
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C18H21NO6S2
- Molecular Weight : 411.5 g/mol
- CAS Number : 932303-67-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structural components suggest potential interactions with enzyme systems and receptor sites involved in cellular signaling pathways.
Inhibition of Enzymatic Activity
Research indicates that the compound may inhibit specific enzymes associated with disease processes. For instance, it has been shown to affect enzymes involved in inflammatory pathways, which could make it a candidate for anti-inflammatory therapies.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.
Pharmacological Properties
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
| Toxicity | Low toxicity in preliminary tests |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Effects : A study published in a pharmacological journal highlighted the compound's ability to reduce inflammation in animal models. The results showed a significant decrease in pro-inflammatory cytokines after administration of the compound.
- Antimicrobial Efficacy : Another research paper detailed the antimicrobial testing against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential for development as an antimicrobial agent.
- Cytotoxicity Assessment : In vitro cytotoxicity assays indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate?
- Methodological Answer : A multi-step synthesis is typically employed. For example:
Sulfonylation : React 1-benzothiophene-2-carboxylate derivatives with 1,4-dioxa-8-azaspiro[4.5]decane sulfonyl chloride under anhydrous conditions using NaH/THF as a base (0°C to room temperature, 4–6 hours) .
Esterification : Protect the carboxylate group via ethyl ester formation using ethanol and catalytic sulfuric acid under reflux (12–15 hours) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the spirocyclic sulfonyl and benzothiophene moieties. Compare chemical shifts with analogous spirocyclic systems (e.g., δ 3.5–4.5 ppm for dioxolane protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected [M+H] at m/z 438.12) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- First Aid : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and seek medical attention .
- Storage : Store in a sealed container at 2–8°C under inert gas (N) to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Use a split-plot design with pH (2, 7, 12) and temperature (25°C, 40°C, 60°C) as factors. Prepare aqueous buffers (0.1 M) and incubate the compound (1 mM) for 24–72 hours .
- Analysis : Quantify degradation via HPLC-UV. Calculate half-life () using first-order kinetics. Confirm degradation products via LC-MS .
- Troubleshooting : If contradictions arise (e.g., unexpected stability at high pH), assess buffer interactions or metal ion catalysis .
Q. How can contradictory spectroscopic data (e.g., anomalous -NMR shifts) be resolved during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
- Dynamic Effects : Investigate conformational flexibility (e.g., spirocyclic ring puckering) via variable-temperature NMR .
- Alternative Techniques : Use 2D-COSY or NOESY to resolve overlapping signals or confirm spatial proximity of protons .
Q. What methodologies assess the environmental fate of this compound in aquatic systems?
- Methodological Answer :
- Laboratory Studies :
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation via LC-MS .
- Bioaccumulation : Use Daphnia magna or zebrafish models to measure bioconcentration factors (BCFs) .
- Field Simulations : Employ microcosm systems with sediment/water compartments to study partitioning (log ) and persistence .
Q. How can reaction yields be optimized for synthesizing derivatives of this compound?
- Methodological Answer :
- DOE Approach : Vary catalysts (e.g., DMAP vs. pyridine), solvents (THF vs. DMF), and temperatures (reflux vs. microwave). Use a factorial design to identify significant factors .
- Workup Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalable purification .
- Mechanistic Insights : Use in-situ IR or -NMR (if fluorinated analogs are synthesized) to track intermediate formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported vs. observed biological activity of this compound?
- Methodological Answer :
- Replicate Studies : Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature, cell line) .
- Impurity Analysis : Use LC-MS to rule out side products or degradation contaminants .
- Structural Confirmation : Re-examine stereochemistry (e.g., spirocyclic chirality) via X-ray crystallography or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
